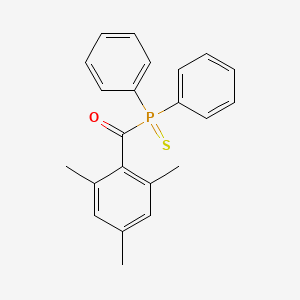
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone is a chemical compound known for its unique structure and properties. It is a monoacylphosphine oxide-based photoinitiator that can be incorporated into various polymeric matrices for efficient curing and color stability of resins . This compound is particularly significant in the field of photochemistry due to its ability to initiate polymerization reactions upon exposure to light.
Méthodes De Préparation
The synthesis of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves several steps. One common synthetic route includes the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to the phosphine state.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone has a wide range of scientific research applications:
Biology: The compound’s ability to initiate polymerization makes it useful in the development of biomaterials and tissue engineering scaffolds.
Medicine: It is explored for use in drug delivery systems where controlled polymerization can aid in the release of therapeutic agents.
Mécanisme D'action
The mechanism of action of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves the absorption of light, leading to the generation of reactive species that initiate polymerization. Upon exposure to UV light, the compound undergoes homolytic cleavage to form free radicals. These radicals then react with monomers to form polymer chains. The molecular targets include the double bonds in monomers, and the pathways involved are primarily radical polymerization pathways .
Comparaison Avec Des Composés Similaires
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone can be compared with other similar compounds such as:
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: This compound is also a photoinitiator with similar applications in polymerization reactions.
(Diphenylphosphoryl)(mesityl)methanone: Another photoinitiator with comparable properties and uses.
2,4,6-Trimethylbenzoylphenyl phosphinate: Shares similar photochemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and efficiency in initiating polymerization reactions under UV light .
Propriétés
Numéro CAS |
82971-78-6 |
|---|---|
Formule moléculaire |
C22H21OPS |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
diphenylphosphinothioyl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C22H21OPS/c1-16-14-17(2)21(18(3)15-16)22(23)24(25,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clé InChI |
AZZFBQARISLQHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


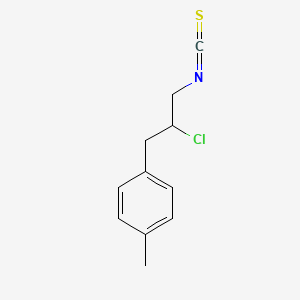
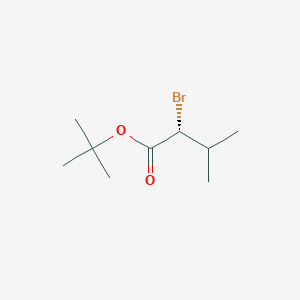
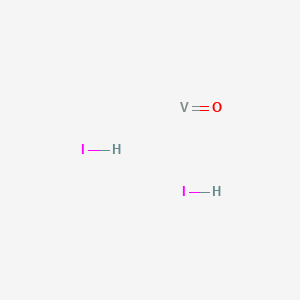
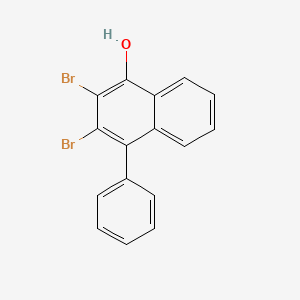
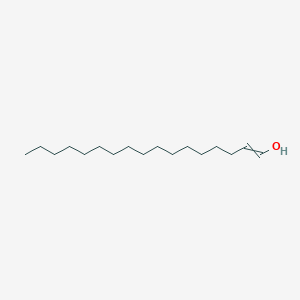
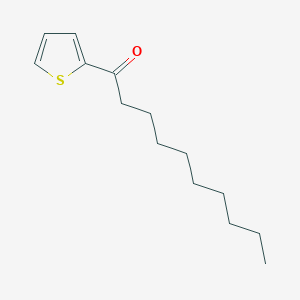
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
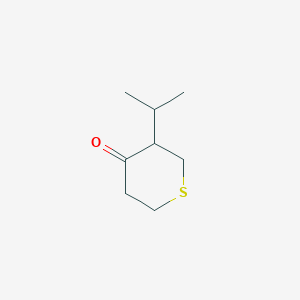
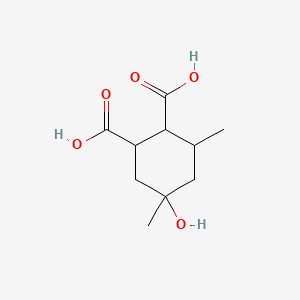

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
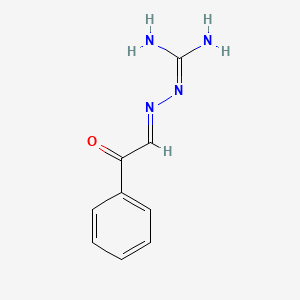
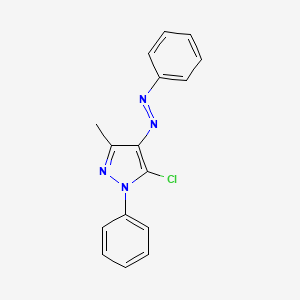
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
